

Application Note: Conformational Analysis of 1,4-Dimethylcyclooctane using Advanced NMR Spectroscopy

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Compound of Interest

Compound Name: 1,4-Dimethylcyclooctane

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Introduction

Cyclooctane and its derivatives represent a fascinating and challenging area of conformational analysis. Unlike the well-behaved cyclohexane ring system, the eight-membered ring is highly flexible and can adopt multiple conformations of similar energy.^{[1][2]} The most stable of these is the boat-chair (BC) conformation, but other forms such as the twist-boat-chair, crown, and boat-boat are also present in a dynamic equilibrium. The introduction of substituents, such as methyl groups in **1,4-dimethylcyclooctane**, further complicates this landscape by influencing the relative energies of these conformers and the barriers to their interconversion.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the conformational dynamics of cis- and trans-**1,4-dimethylcyclooctane**. We will explore the application of variable-temperature (VT) NMR, Nuclear Overhauser Effect Spectroscopy (NOESY), and coupling constant analysis to characterize the conformational preferences and energy barriers in these flexible medium-sized rings.^{[3][4]}

Theoretical Background: The Conformational Landscape of 1,4-Dimethylcyclooctane

The conformational space of cyclooctane is complex, with the boat-chair (BC) being the ground-state conformation. The molecule can undergo dynamic interconversions between

various conformations, with the twist-boat-chair often being a key intermediate.[5] The presence of two methyl groups at the 1 and 4 positions introduces diastereomeric possibilities (cis and trans) and further influences the stability of different conformers due to steric interactions.

For cis-**1,4-dimethylcyclooctane**, the methyl groups can be in axial-equatorial or equatorial-axial positions in the boat-chair conformation. For the trans isomer, the methyl groups can be diaxial or diequatorial. These different arrangements lead to distinct energetic profiles and, consequently, different populations of conformers at equilibrium.

The rate of interconversion between these conformers is often in the NMR timescale, leading to averaged signals at room temperature.[6] By lowering the temperature, it is possible to slow down this exchange process to the point where individual conformers can be observed, a technique known as dynamic NMR (DNMR).[7][8][9]

Experimental Design and Protocols

Part 1: Variable-Temperature (VT) NMR Spectroscopy

Objective: To slow the conformational exchange of **1,4-dimethylcyclooctane** to observe individual conformers and determine the energy barrier of interconversion.

Rationale: At room temperature, the rapid interconversion between different conformations of **1,4-dimethylcyclooctane** leads to a time-averaged NMR spectrum with broad or averaged signals.[6] By lowering the temperature, the rate of this exchange decreases.[10] At a sufficiently low temperature (the "slow-exchange regime"), the signals for each populated conformer can be resolved. The temperature at which two exchanging signals merge into a single broad peak is known as the coalescence temperature (T_c), which can be used to calculate the free energy of activation (ΔG^\ddagger) for the conformational exchange process.[7]

Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of **1,4-dimethylcyclooctane** (either cis or trans isomer) in a suitable deuterated solvent with a low freezing point (e.g., deuterated toluene-d₈, dichloromethane-d₂, or vinyl chloride-d₃).

- Use a high-quality NMR tube designed for variable temperature work to prevent breakage. [\[10\]](#)
- Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with relaxation measurements.
- NMR Instrument Setup:
 - Use a spectrometer equipped with a variable-temperature unit.
 - Calibrate the probe temperature using a standard sample (e.g., methanol-d4 for low temperatures).
 - Acquire a standard ^1H and ^{13}C NMR spectrum at room temperature (e.g., 298 K).
- Data Acquisition:
 - Gradually decrease the temperature in increments of 10-20 K.
 - Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
 - Acquire a series of ^1H and/or ^{13}C NMR spectra at each temperature, paying close attention to changes in chemical shifts, line widths, and the appearance of new signals.
 - Identify the coalescence temperature (T_c) for key signals.
 - Continue to lower the temperature until well-resolved spectra of the individual conformers are obtained in the slow-exchange regime.

Data Analysis:

- Coalescence Analysis: The Gibbs free energy of activation (ΔG^\ddagger) at the coalescence temperature can be estimated using the Eyring equation.
- Line Shape Analysis: For a more accurate determination of the kinetic parameters, a full line-shape analysis can be performed using specialized software.

- **Conformer Population:** In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the corresponding signals in the ^1H or ^{13}C NMR spectra.

Part 2: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

Objective: To determine the spatial proximity of protons in the dominant conformation(s) of **1,4-dimethylcyclooctane**.

Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in space ($< 5 \text{ \AA}$).^[11] A 2D NOESY experiment maps these interactions, providing cross-peaks between protons that are spatially close, regardless of their through-bond connectivity.^{[12][13]} This information is invaluable for determining the relative stereochemistry and elucidating the three-dimensional structure of the predominant conformer(s).^{[12][14]} For flexible molecules, NOESY data represents an average over the conformational ensemble.^[15]

Protocol:

- **Sample Preparation:** Prepare the sample as described for VT-NMR. The concentration should be optimized to avoid intermolecular NOEs.
- **NMR Instrument Setup:** The experiment is typically run at a temperature where the conformational exchange is slow, as determined from the VT-NMR experiments.
- **Data Acquisition:**
 - Acquire a 2D NOESY spectrum.
 - The mixing time (τ_m) is a crucial parameter and should be optimized. A series of experiments with varying mixing times can provide information on the rate of NOE buildup. For small molecules like **1,4-dimethylcyclooctane**, a mixing time in the range of 300-800 ms is a good starting point.^[11]

Data Analysis:

- Identify cross-peaks in the NOESY spectrum. The volume of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.

- Correlate the observed NOEs with the expected inter-proton distances for different possible conformations (e.g., boat-chair, twist-boat). For example, strong NOEs between axial protons on the same face of the ring are characteristic of a chair-like geometry.

Part 3: Coupling Constant (J-coupling) Analysis

Objective: To determine dihedral angles and further refine the conformational model.

Rationale: The magnitude of the three-bond proton-proton coupling constant ($^3J_{HH}$) is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.

[16][17][18] By measuring the $^3J_{HH}$ values from a high-resolution 1H NMR spectrum, it is possible to estimate the dihedral angles within the molecule and thus gain further insight into its conformation.[19][20]

Protocol:

- Data Acquisition: Acquire a high-resolution 1D 1H NMR spectrum at a temperature where the signals are well-resolved (ideally in the slow-exchange regime).
- Data Analysis:
 - Measure the coupling constants for relevant protons.
 - Use a parameterized Karplus equation to correlate the observed $^3J_{HH}$ values with dihedral angles.
 - Compare the experimentally derived dihedral angles with those predicted for different theoretical conformations.

Data Presentation and Interpretation

Expected Results for trans-1,4-Dimethylcyclooctane

For the trans isomer, the diequatorial boat-chair conformation is expected to be the most stable due to minimized steric hindrance.

NMR Parameter	Diequatorial Boat-Chair Conformer (Expected)	Diaxial Boat-Chair Conformer (Expected)
^1H NMR Chemical Shift	Methyl protons in a less shielded environment.	Methyl protons in a more shielded environment.
^{13}C NMR Chemical Shift	Fewer signals due to higher symmetry.	More complex spectrum if symmetry is lower.
Key NOEs	NOEs between equatorial methyl protons and adjacent equatorial/axial ring protons.	NOEs between axial methyl protons and other axial protons on the same side of the ring (1,3-diaxial-like interactions).
$^3\text{J}_{\text{HH}}$ Coupling Constants	A mix of large (axial-axial) and small (axial-equatorial, equatorial-equatorial) couplings.	Predominantly large (axial-axial) couplings involving protons adjacent to the methyl groups.

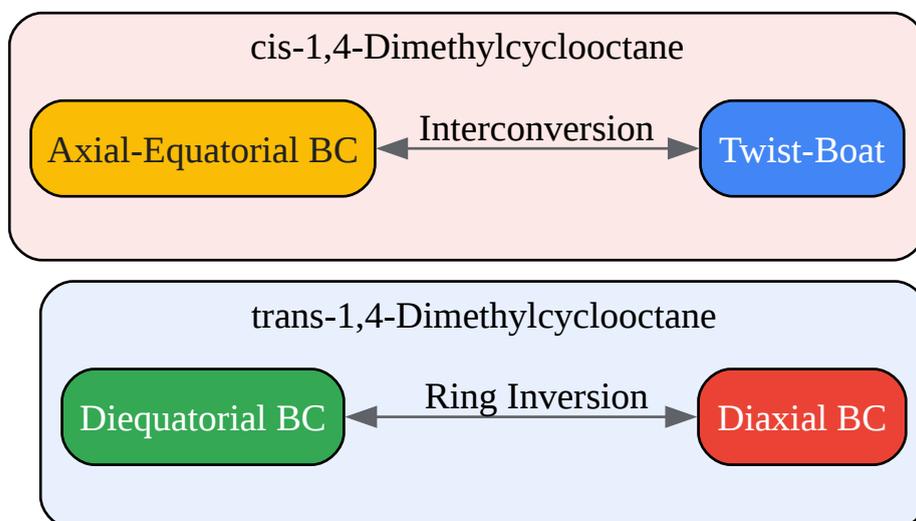
Expected Results for cis-1,4-Dimethylcyclooctane

The cis isomer is likely to exist as a mixture of interconverting boat-chair conformers where one methyl group is axial and the other is equatorial. It's also possible that a twist-boat conformation could be significantly populated to alleviate steric strain.[\[21\]](#)[\[22\]](#)

NMR Parameter	Axial-Equatorial Boat-Chair Conformer (Expected)	Twist-Boat Conformer (Expected)
^1H NMR Chemical Shift	Two distinct methyl signals.	Potentially averaged or complex methyl signals depending on the exchange rate.
^{13}C NMR Chemical Shift	Asymmetric, leading to more signals than the trans isomer.	May have higher symmetry, leading to fewer signals.
Key NOEs	NOEs between the axial methyl group and other axial protons. NOEs between the equatorial methyl group and adjacent protons.	A unique pattern of NOEs reflecting the twisted geometry.
$^3\text{J}_{\text{HH}}$ Coupling Constants	A complex pattern of coupling constants reflecting the various dihedral angles.	Different set of coupling constants compared to the boat-chair.

Visualizing Conformational Exchange and Experimental Workflow

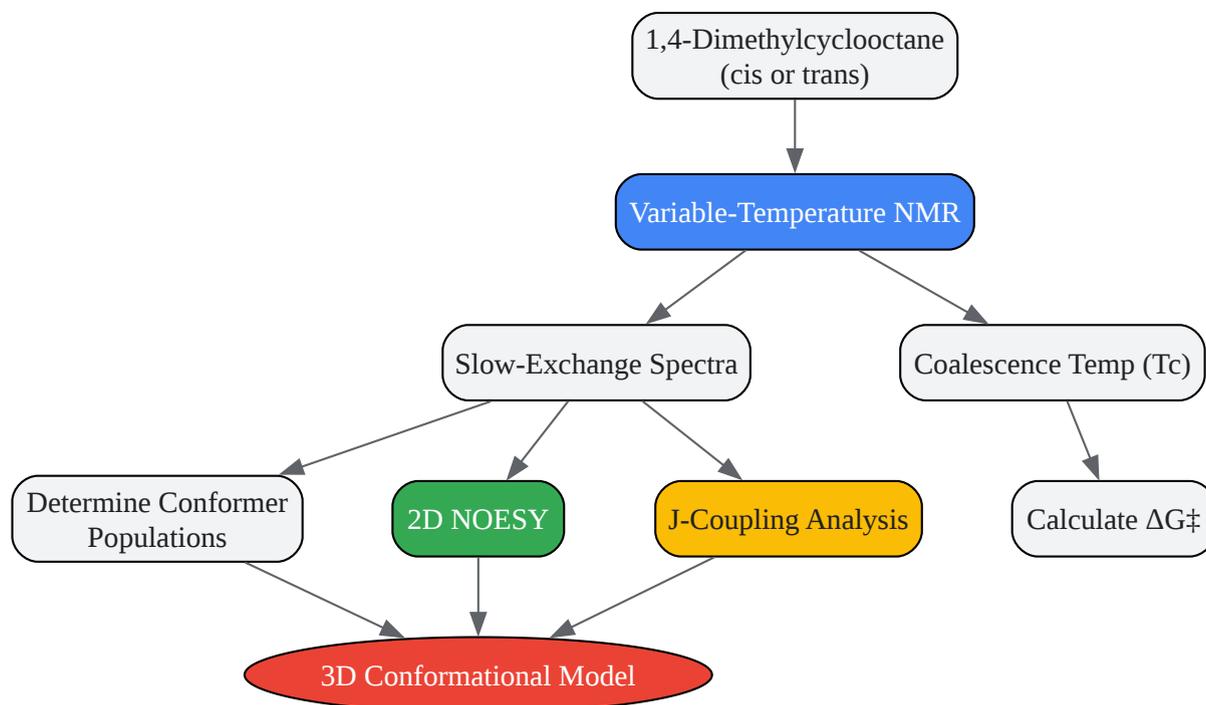
Conformational Equilibrium of 1,4-Dimethylcyclooctane



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Caption: Conformational equilibria for trans and cis isomers.

Integrated NMR Workflow for Conformational Analysis



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Caption: Workflow for comprehensive conformational analysis by NMR.

Conclusion

The conformational analysis of **1,4-dimethylcyclooctane** is a prime example of the power of modern NMR spectroscopy to probe dynamic molecular systems. By employing a combination of variable-temperature NMR, 2D NOESY, and J-coupling analysis, it is possible to gain a detailed understanding of the conformational preferences, the energetics of interconversion, and the three-dimensional structures of the populated conformers. This information is crucial for understanding the relationship between structure and reactivity and is of fundamental

importance in fields such as medicinal chemistry and materials science, where molecular conformation dictates function.

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